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Compound of Interest

Compound Name:
5-amino-1H-pyrrolo[2,3-b]pyridin-

2(3H)-one

Cat. No.: B3038600 Get Quote

To the researchers, scientists, and drug development professionals who drive innovation, this

guide serves as a comprehensive technical resource for the spectroscopic characterization of

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This molecule, built upon the privileged 7-

azaindole scaffold, is of significant interest in medicinal chemistry due to the established

biological activities of its parent structure.[1][2][3]

The direct and complete experimental spectroscopic data for this specific compound is not

extensively consolidated in publicly accessible literature. Therefore, this guide adopts an

expert-driven, predictive approach. Leveraging foundational spectroscopic principles and

comparative data from structurally analogous compounds, we will construct a detailed and

reliable spectral profile. This document is designed not merely as a list of data but as a self-

validating framework, explaining the causality behind spectral features and outlining robust

protocols for their acquisition. Our objective is to provide a trustworthy and authoritative guide

for any researcher synthesizing or working with this compound.

A critical consideration in the analysis of this molecule is the potential for lactam-lactim

tautomerism, an equilibrium between the 2-oxo (lactam) form and its 2-hydroxy (lactim) isomer,

5-amino-1H-pyrrolo[2,3-b]pyridin-2-ol. The spectroscopic data presented will likely reflect the

predominant tautomer under the specified analytical conditions, which is typically the lactam

form in aprotic solvents.
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Caption: Lactam-lactim tautomerism of the title compound.

Molecular Profile
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure and fundamental properties.

Caption: Chemical structure of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Table 1: Core Molecular Properties

Property Value Source

Molecular Formula C₇H₇N₃O [4]

Molecular Weight 149.15 g/mol [4]

Exact Mass 149.058912 u [4]

| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For a structure like 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, both

¹H and ¹³C NMR are indispensable.

Expertise & Rationale: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It

readily dissolves the polar molecule and, more importantly, its deuterated form does not
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exchange with the amine (-NH₂) and amide (N-H) protons, allowing for their observation in the

¹H NMR spectrum. These exchangeable protons can be confirmed by adding a drop of D₂O to

the NMR tube, which will cause their signals to disappear.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The predicted chemical shifts are based on the foundational 7-azaindole skeleton, modulated

by the electronic effects of the C5-amino (electron-donating) and C2-carbonyl (electron-

withdrawing) groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

N1-H 10.5 - 11.5
Broad
Singlet

- 1H

Amide
proton,
deshielded
by adjacent
C=O and
aromatic
system.
Expected to
be broad.

H6 7.5 - 7.7 Doublet J ≈ 2.0 Hz 1H

Aromatic

proton ortho

to the

pyridine

nitrogen and

meta to the

amino group.

H4 6.8 - 7.0 Doublet J ≈ 2.0 Hz 1H

Aromatic

proton ortho

to the amino

group,

significantly

shielded.

NH₂ 5.0 - 5.5 Broad Singlet - 2H

Amino

protons.

Chemical

shift can vary;

signal

disappears

on D₂O

exchange.
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| H3 (CH₂) | 3.2 - 3.4 | Singlet | - | 2H | Methylene protons adjacent to the carbonyl group and

the pyrrole ring system. |

Note: The small coupling constant between H4 and H6 is typical for meta-coupling in a pyridine

ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum provides a map of the carbon skeleton. The chemical shifts are highly

sensitive to the local electronic environment.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon Assignment Predicted δ (ppm) Rationale

C2 (C=O) 170 - 175
Carbonyl carbon of the
lactam, highly deshielded.

C7a 150 - 155
Bridgehead carbon adjacent to

the pyridine nitrogen.

C5 145 - 150

Carbon bearing the amino

group, deshielded by nitrogen

attachment.

C6 125 - 130
Aromatic CH carbon in the

pyridine ring.

C3a 115 - 120
Bridgehead carbon of the

pyrrole ring.

C4 110 - 115
Aromatic CH carbon shielded

by the ortho-amino group.

| C3 | 35 - 40 | Aliphatic CH₂ carbon adjacent to the carbonyl group. |

Standard NMR Experimental Protocol
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) data. Calibrate the chemical shifts using the

residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Expertise & Rationale: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

superior to traditional KBr pellets as it requires minimal sample preparation and provides high-

quality, reproducible spectra. The key diagnostic peaks for this molecule will be the N-H

stretches from the amine and amide, and the strong C=O stretch from the lactam.

Table 4: Predicted Characteristic IR Absorption Bands (ATR, solid)
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Wavenumber (ν,
cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200
Medium-Strong,
Broad

N-H Stretch
Amine (NH₂) and
Amide (N-H)

3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H

2950 - 2850 Weak C-H Stretch Aliphatic CH₂

1700 - 1670 Strong, Sharp C=O Stretch Lactam (cyclic amide)

1640 - 1580 Medium-Strong
N-H Bend / C=C

Stretch

Amine / Aromatic

Rings

| 1550 - 1450 | Medium | C=C and C=N Stretch | Aromatic Rings |

Standard IR Experimental Protocol (ATR)
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to record the spectrum of the ambient environment.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Sample Scan: Apply pressure using the instrument's anvil to ensure good contact between

the sample and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample scan against the background scan to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and formula.

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray

Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes

fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. HRMS
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provides a highly accurate mass measurement, which is crucial for confirming the elemental

composition (C₇H₇N₃O).

Table 5: Predicted Mass Spectrometry Data (ESI-HRMS)

Ion Calculated m/z Expected Observation

[M+H]⁺ 150.0662

The base peak or a very
prominent peak in the
positive ion mode
spectrum.

[M+Na]⁺ 172.0481
Often observed as an adduct

in ESI.

| Potential Fragments | < 150 | Loss of CO (m/z ~122), loss of NH₃ (m/z ~133). |

Standard MS Experimental Protocol (ESI-HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote

protonation.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 μL/min).

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a

Time-of-Flight (TOF) or Orbitrap instrument.

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate

the elemental composition, comparing it to the theoretical formula.

Comprehensive Characterization Workflow
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The confirmation of a chemical structure is not reliant on a single technique but on the

convergence of evidence from multiple spectroscopic methods.

Synthesized Compound
(5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one)

Mass Spectrometry (MS)
- Determine Molecular Weight

- Confirm Formula (HRMS)

Infrared (IR) Spectroscopy
- Identify Functional Groups

(C=O, N-H, etc.)

NMR Spectroscopy
(¹H, ¹³C, 2D)

- Elucidate C-H Framework
- Confirm Connectivity

Data Integration & Interpretation

Confirmed Structure
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion
This guide provides a comprehensive and technically grounded framework for the

spectroscopic analysis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. By integrating

predicted data from NMR, IR, and MS, supported by established chemical principles and data

from related structures, researchers are equipped with a robust set of expectations for

characterizing this novel compound. The protocols outlined represent standard, high-quality

practices in the field, ensuring that experimental data can be reliably obtained and compared

against the predictive models herein. The successful characterization of this molecule hinges

on a multi-technique approach, where the convergence of all spectroscopic data leads to an

unambiguous structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-3-b-pyridin-2-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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